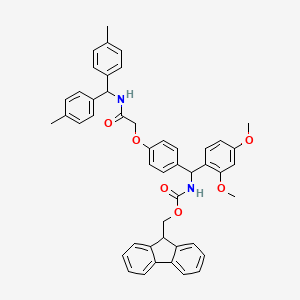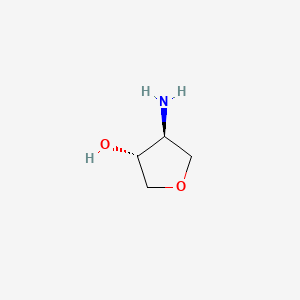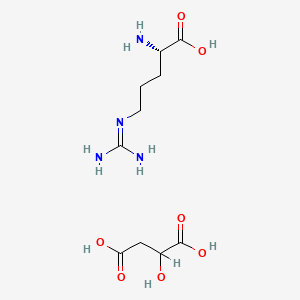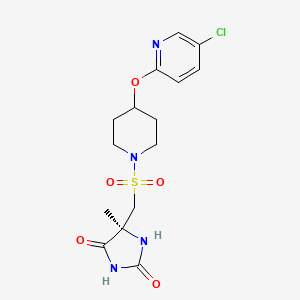
2,2,4,4-Tetramethylimidazolidine-5-thione
Descripción general
Descripción
2,2,4,4-Tetramethylimidazolidine-5-thione is a useful research compound. Its molecular formula is C7H14N2S and its molecular weight is 158.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87747. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of 2,2,5,5-tetramethylimidazolidine-4-thione are DNA and albumins . The compound has been found to interact with these targets, leading to significant antibacterial activity .
Mode of Action
2,2,5,5-tetramethylimidazolidine-4-thione interacts with its targets through an intercalative mode . This means that the compound inserts itself between the base pairs in the DNA helix, disrupting its normal function . The compound also binds tightly to human and bovine serum albumins .
Result of Action
The interaction of 2,2,5,5-tetramethylimidazolidine-4-thione with DNA and albumins results in significant antibacterial activity . This suggests that the compound may cause molecular and cellular changes that inhibit bacterial growth.
Análisis Bioquímico
Biochemical Properties
2,2,5,5-Tetramethylimidazolidine-4-thione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with copper(I) ions, forming bi- and trinuclear complexes that exhibit significant antibacterial activity . These interactions suggest that 2,2,5,5-Tetramethylimidazolidine-4-thione can bind to metal ions, potentially influencing the activity of metalloenzymes and other metal-dependent proteins. The nature of these interactions often involves coordination bonds between the sulfur atom of the thione group and the metal ions.
Cellular Effects
The effects of 2,2,5,5-Tetramethylimidazolidine-4-thione on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with DNA and albumins suggests that it can affect gene expression by binding to DNA . Additionally, the antibacterial activity of its copper complexes indicates that it can disrupt bacterial cell function, potentially by interfering with essential metabolic pathways and enzyme activities.
Molecular Mechanism
At the molecular level, 2,2,5,5-Tetramethylimidazolidine-4-thione exerts its effects through several mechanisms. It can form stable complexes with metal ions, which can then interact with biomolecules such as DNA and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, the binding of 2,2,5,5-Tetramethylimidazolidine-4-thione to copper ions can result in the formation of complexes that inhibit bacterial enzymes, thereby exerting antibacterial effects . Additionally, its ability to intercalate into DNA suggests a potential mechanism for altering gene expression.
Temporal Effects in Laboratory Settings
The stability and effects of 2,2,5,5-Tetramethylimidazolidine-4-thione over time in laboratory settings are important for understanding its long-term impact on cellular function. Studies have shown that its complexes with copper ions remain stable over extended periods, maintaining their antibacterial activity . The degradation of the compound and its complexes can occur under certain conditions, which may influence their effectiveness and safety in long-term applications.
Dosage Effects in Animal Models
The effects of 2,2,5,5-Tetramethylimidazolidine-4-thione vary with different dosages in animal models. At lower doses, the compound and its complexes exhibit beneficial effects, such as antibacterial activity, without significant toxicity . At higher doses, toxic effects can emerge, including potential damage to liver and kidney function. These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2,2,5,5-Tetramethylimidazolidine-4-thione is involved in several metabolic pathways, particularly those related to metal ion metabolism. Its interaction with copper ions suggests that it may influence copper homeostasis and related enzymatic activities . Additionally, the compound’s effects on DNA and protein interactions indicate that it could impact broader metabolic processes, including those involved in gene expression and protein synthesis.
Transport and Distribution
Within cells and tissues, 2,2,5,5-Tetramethylimidazolidine-4-thione is transported and distributed through interactions with transport proteins and binding to cellular components. Its ability to form stable complexes with metal ions facilitates its transport across cell membranes and its accumulation in specific cellular compartments . These properties are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2,2,5,5-Tetramethylimidazolidine-4-thione is influenced by its interactions with cellular components and post-translational modifications. The compound is often found in the nucleus, where it can interact with DNA, and in the cytoplasm, where it can bind to proteins and enzymes . These localizations are essential for its role in regulating gene expression and enzymatic activities.
Propiedades
IUPAC Name |
2,2,5,5-tetramethylimidazolidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-6(2)5(10)8-7(3,4)9-6/h9H,1-4H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXUTHGPSCJJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=S)NC(N1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180475 | |
| Record name | 5-Imidazolidinethione, 2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2582-16-3 | |
| Record name | 2,2,5,5-Tetramethyl-4-imidazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Imidazolidinethione, 2,2,4,4-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2582-16-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Imidazolidinethione, 2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-Tetramethyl-5-imidazolidinethione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024236.png)
![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024237.png)
![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B3024238.png)

